molecular formula C26H26N6O9 B12074283 5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12074283
M. Wt: 566.5 g/mol
InChI Key: HEBMQTRBNWXSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine is a modified nucleoside synthon. This compound is known for its unique structure, which includes two 4-nitrophenyl ethyl groups attached to the 2 and 6 positions of the deoxyxanthosine molecule. It is primarily used in research and development settings, particularly in the field of nucleic acid chemistry .

Preparation Methods

The synthesis of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves several steps. The general synthetic route includes the protection of the hydroxyl groups, followed by the introduction of the 4-nitrophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield .

Chemical Reactions Analysis

2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenated compounds and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.

    Medicine: Research into antiviral and anticancer properties has shown promising results, with the compound demonstrating efficacy in inhibiting viral replication and tumor growth.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, leading to modifications that affect the function and stability of the nucleic acids. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair .

Comparison with Similar Compounds

2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine can be compared to other modified nucleosides, such as:

    2,6-Diaminopurine: Another modified nucleoside used in similar research applications.

    5-Methylcytosine: Known for its role in epigenetic modifications.

    2’-Fluoro-2’-deoxyadenosine: Used in antiviral research.

The uniqueness of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine lies in its specific modifications, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H26N6O9

Molecular Weight

566.5 g/mol

IUPAC Name

5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C26H26N6O9/c33-14-21-20(34)13-22(41-21)30-15-27-23-24(30)28-26(40-12-10-17-3-7-19(8-4-17)32(37)38)29-25(23)39-11-9-16-1-5-18(6-2-16)31(35)36/h1-8,15,20-22,33-34H,9-14H2

InChI Key

HEBMQTRBNWXSGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])OCCC5=CC=C(C=C5)[N+](=O)[O-])CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.